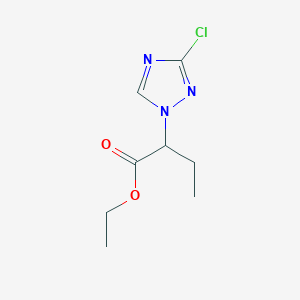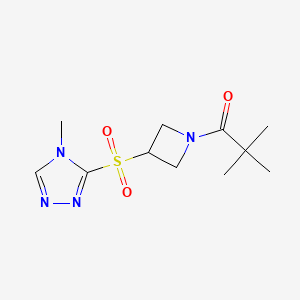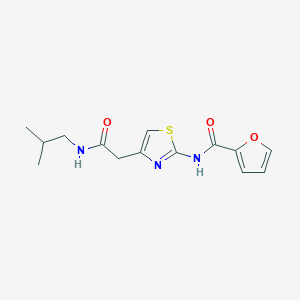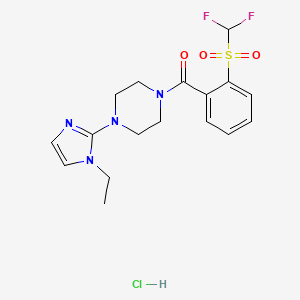
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1781122-54-0 . It has a molecular weight of 139.6 . The IUPAC name for this compound is 3-fluoro-1-methylcyclobutan-1-amine hydrochloride .
Molecular Structure Analysis
The Inchi Code for 3-Fluoro-1-methylcyclobutan-1-amine hydrochloride is 1S/C5H10FN.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,7H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound and its storage temperature are important factors to consider for its handling and storage.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Applications
Synthesis of an H3 Antagonist : J. Hawkins et al. (2012) developed an efficient and scalable process for the preparation of a fluorocyclobutane-containing H3 antagonist. This process involved a chemoselective addition of a magnesium ate complex and an amine to a 1,4-ketoester, followed by a diastereoselective carbonyl-directed fluorination, showcasing a potential application in medicinal chemistry J. Hawkins, P. Dubé, et al., Organic Process Research & Development, 2012.
Radiopharmaceutical Development
PET Tracer for Tumor Delineation : T. Shoup and M. Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a new tumor-avid amino acid for positron emission tomography (PET), illustrating its role in cancer diagnosis and treatment planning T. Shoup, M. Goodman, Journal of Labelled Compounds and Radiopharmaceuticals, 1999.
Chemical Synthesis and Derivative Studies
Novel Synthesis of Derivatives : G. L. Anderson et al. (1988) reported a convenient and rapid three-step synthesis of 3-fluoro-1-aminoadamantane and its derivatives, demonstrating the versatility of fluoroamine compounds in synthetic chemistry G. L. Anderson, Winifred A. Burks, et al., Synthetic Communications, 1988.
Fluorination Techniques and Cyclobutane Chemistry
Ring-Opening and Expansion Fluorination : Shigekazu Kanemoto et al. (1989) explored the treatment of cyclopropanemethanols with pyridinium poly(hydrogen fluoride), leading to the selective formation of homoallylic fluorides or fluorocyclobutanes. This research highlights the potential for developing novel fluorinated compounds through strategic reactions Shigekazu Kanemoto, M. Shimizu, et al., Bulletin of the Chemical Society of Japan, 1989.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain hazards . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures in case of accidental exposure .
Propriétés
IUPAC Name |
3-fluoro-1-methylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVIGKLZMRUINP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-1-methylcyclobutan-1-amine hydrochloride | |
CAS RN |
1781122-54-0 |
Source


|
| Record name | 3-fluoro-1-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2845339.png)

![N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2845347.png)
![(Z)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)-5-butyl-3-phenylthiazolidin-4-one](/img/structure/B2845349.png)

![N-[2-(2,4-dinitrophenyl)cyclohexyliden]-N-{[(ethylamino)carbonyl]oxy}amine](/img/structure/B2845352.png)





![2-(2-furyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-(phenylsulfonyl)-1,3-oxazol-5-amine](/img/structure/B2845360.png)

